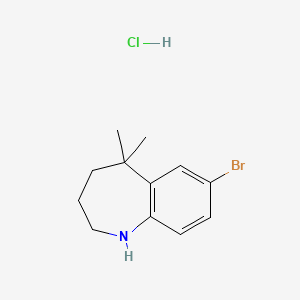
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 5th position on the benzazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves several steps. One common method includes the bromination of a precursor compound followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzazepine ring structure play a crucial role in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds to 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride include:
7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: This compound has a similar structure but lacks the two methyl groups at the 5th position.
1,3-dibromo-5,5-dimethylhydantoin: Although structurally different, it shares the presence of bromine and dimethyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17BrClN |
|---|---|
Peso molecular |
290.63 g/mol |
Nombre IUPAC |
7-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(2)6-3-7-14-11-5-4-9(13)8-10(11)12;/h4-5,8,14H,3,6-7H2,1-2H3;1H |
Clave InChI |
LXMCBJLBGHRIBF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC2=C1C=C(C=C2)Br)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
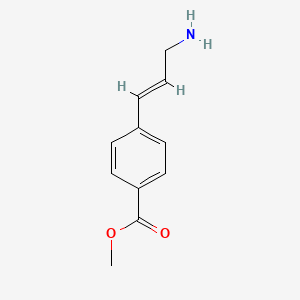
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
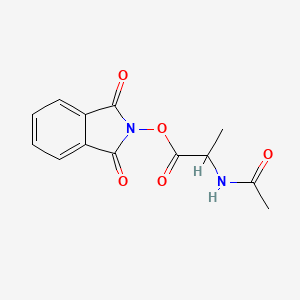
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)


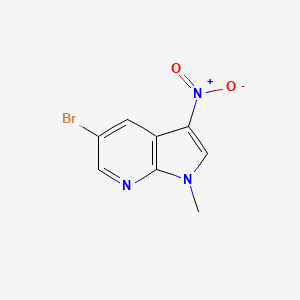
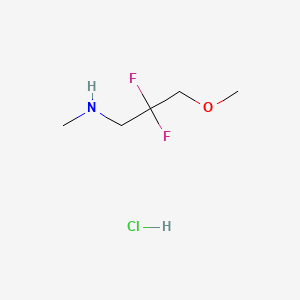
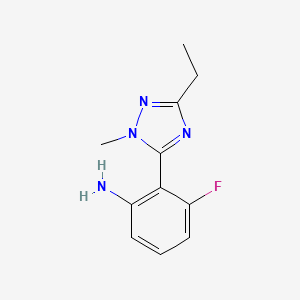
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
